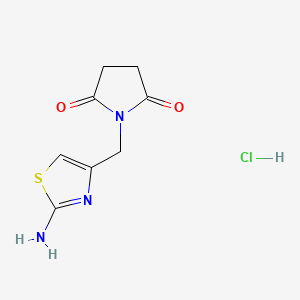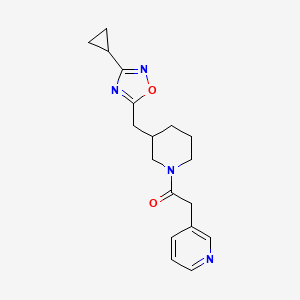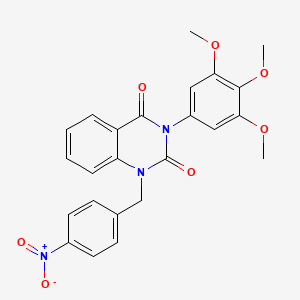![molecular formula C16H11ClF3N3O B2487115 N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478042-59-0](/img/structure/B2487115.png)
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound of interest due to its structural complexity and potential applicability in various fields of chemistry and pharmacology. Although specific studies directly on this compound are limited, insights can be drawn from related chemical research focusing on benzimidazole derivatives and chlorophenyl acetamides.
Synthesis Analysis
The synthesis of similar benzimidazole derivatives often involves condensation reactions, where a key step is the formation of the benzimidazole ring via the interaction of diamines with carboxylic acids or their derivatives. A study by Yu et al. (2014) on the synthesis of related compounds used 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for condensation catalysis, suggesting a potential route for synthesizing compounds with similar backbones (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows that benzimidazole derivatives can have diverse 3-D structures based on their substitution patterns. Boechat et al. (2011) described the molecular structure of similar acetamides, highlighting the significance of intermolecular interactions like hydrogen bonds and π interactions in determining the overall molecular arrangement (Boechat et al., 2011).
科学的研究の応用
Corrosion Inhibition
Benzimidazole derivatives, including those similar to the specified compound, have shown significant potential as corrosion inhibitors. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, evaluating their inhibitory properties on carbon steel in acidic conditions. These derivatives demonstrated mixed-type inhibition, with one reaching a 95% inhibition rate at a specific concentration, indicating their efficacy in protecting metals against corrosion Rouifi et al., 2020.
Molecular Structure Analysis
Boechat et al. (2011) explored the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing their V-shaped molecular geometry through various intermolecular interactions. This structural information is crucial for understanding the molecular basis of their activity and designing compounds with optimized properties Boechat et al., 2011.
Antitumor Activity
Yurttaş et al. (2015) synthesized benzothiazole-benzimidazole derivatives and screened them for antitumor activity against various human tumor cell lines. Specific compounds showed considerable anticancer activity, highlighting the potential of benzimidazole derivatives in cancer therapy Yurttaş et al., 2015.
Photovoltaic and Photophysical Properties
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including derivatives similar to the specified compound. They examined their potential as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and free energy of electron injection, which could be beneficial for photovoltaic applications Mary et al., 2020.
Anthelmintic Activity
Research on novel 2-phenyl benzimidazole-1-acetamide derivatives by Sawant and Kawade (2011) demonstrated potential anthelmintic activity against Indian adult earthworms, Pheretima posthuma. This suggests the relevance of such compounds in developing new treatments for parasitic worm infections Sawant & Kawade, 2011.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c17-10-5-7-11(8-6-10)21-14(24)9-23-13-4-2-1-3-12(13)22-15(23)16(18,19)20/h1-8H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDYEKKMCIQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)


![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)
![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)
![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)